molecular formula C11H14INO3 B6631877 3-hydroxy-N-(1-hydroxybutan-2-yl)-4-iodobenzamide

3-hydroxy-N-(1-hydroxybutan-2-yl)-4-iodobenzamide

Cat. No. B6631877
M. Wt: 335.14 g/mol
InChI Key: PIGPFAWVMVZDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-N-(1-hydroxybutan-2-yl)-4-iodobenzamide is a compound that has been extensively studied for its potential use in scientific research. This compound is also known as IB-MECA and is a potent agonist of the adenosine A3 receptor.

Mechanism of Action

IB-MECA binds to the adenosine A3 receptor and activates a signaling cascade that leads to various physiological effects. The adenosine A3 receptor is expressed in various tissues and is involved in the regulation of inflammation, cell proliferation, and apoptosis. Activation of the adenosine A3 receptor by IB-MECA leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
IB-MECA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and activating the production of anti-inflammatory cytokines. IB-MECA has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. It has been shown to improve cardiac function by reducing ischemia-reperfusion injury and improving myocardial contractility.

Advantages and Limitations for Lab Experiments

IB-MECA has several advantages for lab experiments. It is a potent and selective agonist of the adenosine A3 receptor, making it a useful tool for investigating the role of this receptor in various physiological processes. IB-MECA has also been shown to have low toxicity and is well-tolerated in animal studies. However, IB-MECA has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain its effects. Additionally, IB-MECA is expensive and may not be accessible to all researchers.

Future Directions

There are several future directions for the study of IB-MECA. One area of research is the investigation of the role of adenosine A3 receptors in cancer. IB-MECA has been shown to have anti-tumor effects, and further studies could investigate its potential as a cancer therapy. Another area of research is the investigation of the role of adenosine A3 receptors in cardiovascular disease. IB-MECA has been shown to improve cardiac function, and further studies could investigate its potential as a treatment for heart disease. Additionally, future studies could investigate the use of IB-MECA in combination with other drugs to enhance its effects.

Synthesis Methods

The synthesis of IB-MECA involves the reaction of 4-iodobenzoyl chloride with 2-amino-3-hydroxybutane in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain IB-MECA. This method has been optimized to provide high yields of pure IB-MECA.

Scientific Research Applications

IB-MECA has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. IB-MECA has also been shown to improve cardiac function and reduce ischemia-reperfusion injury. It has been used in studies to investigate the role of adenosine A3 receptors in various physiological processes, including inflammation, cancer, and cardiovascular disease.

properties

IUPAC Name

3-hydroxy-N-(1-hydroxybutan-2-yl)-4-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO3/c1-2-8(6-14)13-11(16)7-3-4-9(12)10(15)5-7/h3-5,8,14-15H,2,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGPFAWVMVZDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=CC(=C(C=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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